Methyl 2-(4-methylphenyl)quinoline-4-carboxylate
Overview
Description
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is a quinoline derivative with the molecular formula C18H15NO2. This compound is part of a larger class of quinoline derivatives known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(4-methylphenyl)quinoline-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzaldehyde with aniline derivatives, followed by cyclization and esterification . The reaction conditions often include the use of catalysts such as molecular iodine or transition metals, and solvents like ethanol or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. Techniques such as microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts are employed to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into different quinoline derivatives with altered functional groups.
Substitution: It can undergo substitution reactions, particularly at the quinoline ring, to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications in medicinal and synthetic chemistry .
Scientific Research Applications
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to natural quinoline alkaloids.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-(4-methylphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, modulating their activity. The quinoline ring structure allows it to intercalate with DNA, affecting transcription and replication processes .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-phenylquinoline-4-carboxylate: Similar in structure but with a phenyl group instead of a 4-methylphenyl group.
2-(2-Methylphenyl)-4-quinolinecarboxylic acid: Differing by the position of the methyl group on the phenyl ring.
Uniqueness
Methyl 2-(4-methylphenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and research applications .
Properties
IUPAC Name |
methyl 2-(4-methylphenyl)quinoline-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO2/c1-12-7-9-13(10-8-12)17-11-15(18(20)21-2)14-5-3-4-6-16(14)19-17/h3-11H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQJDQWPXXNPGPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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